![molecular formula C17H13ClFNO B14581687 1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one CAS No. 61297-84-5](/img/structure/B14581687.png)
1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a 4-chlorophenylmethyl group, a fluorine atom at the 6-position, and a methyl group at the 4-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Substituents: The 4-chlorophenylmethyl group can be introduced via Friedel-Crafts alkylation using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Fluorination and Methylation: The fluorine atom can be introduced through electrophilic fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI). The methyl group can be added via methylation using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the substituents, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or nucleophile-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: It may inhibit key pathways such as DNA synthesis, protein synthesis, or signal transduction, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A fungicide with a similar quinoline core structure but different substituents.
Indole Derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
1-[(4-Chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its fluorine and chlorophenylmethyl groups enhance its stability and bioactivity compared to other quinoline derivatives .
Properties
CAS No. |
61297-84-5 |
|---|---|
Molecular Formula |
C17H13ClFNO |
Molecular Weight |
301.7 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-fluoro-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H13ClFNO/c1-11-8-17(21)20(10-12-2-4-13(18)5-3-12)16-7-6-14(19)9-15(11)16/h2-9H,10H2,1H3 |
InChI Key |
FBRJNDFNBQKLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)F)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Ethyl-1,3-dioxolan-2-yl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14581605.png)
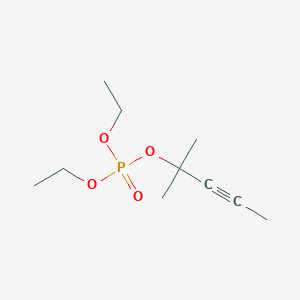
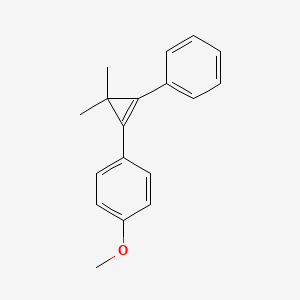
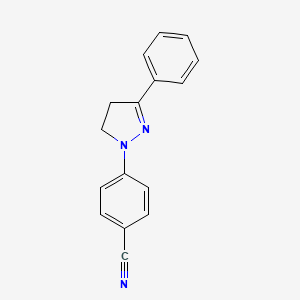
![2,5-Dinitro-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14581637.png)
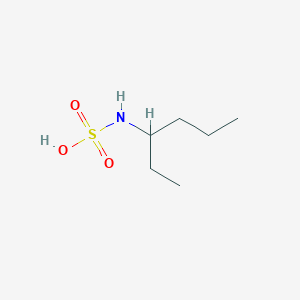
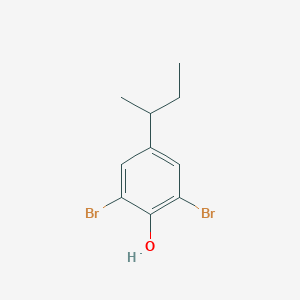
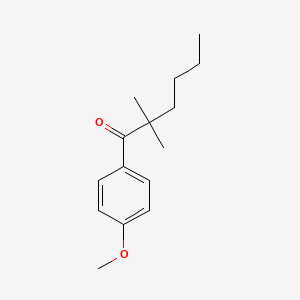
![[1,1'-Biphenyl]-4-yl 4-(aminomethyl)cyclohexane-1-carboxylate](/img/structure/B14581667.png)
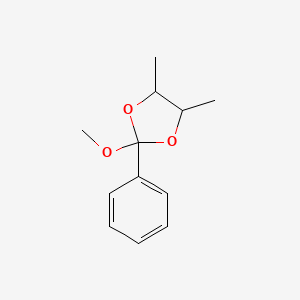
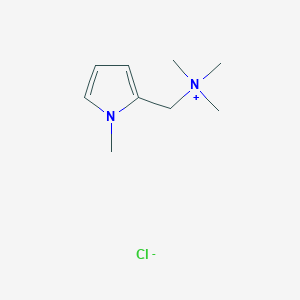
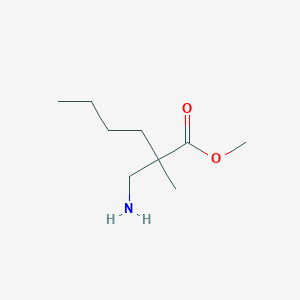
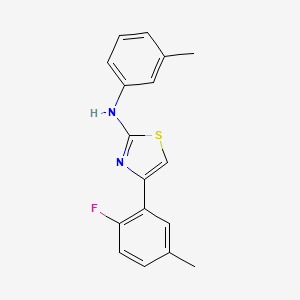
![4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile](/img/structure/B14581699.png)
